KSP plays a crucial role in cell division by mediating the separation of chromosomes during mitosis. Filanesib binds to KSP, preventing it from performing its function. This disrupts cell division and leads to a process called mitotic arrest, ultimately causing cancer cell death [].
Studies have shown that filanesib is effective in inhibiting the growth of several cancer cell lines, including those from multiple myeloma, neuroblastoma, and acute myeloid leukemia [, ].
Research suggests that filanesib may be particularly effective against multiple myeloma, a cancer of the bone marrow plasma cells. Studies have shown that filanesib can enhance the activity of other established multiple myeloma therapies, potentially leading to improved treatment outcomes [].
Neuroblastoma is an aggressive childhood cancer. Filanesib is being investigated for its potential use in treating MYCN-amplified neuroblastoma, a particularly aggressive form of the disease [].
Clinical trials are ongoing to evaluate the safety and efficacy of filanesib in other cancer types, such as acute myeloid leukemia [].